

Application Note: Quantification of Atrazine in Water by Isotope Dilution Mass Spectrometry

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Compound of Interest		
Compound Name:	Atrazine-13C3,15N3	
Cat. No.:	B12059230	Get Quote

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture. [1] Due to its persistence in soil and high mobility, atrazine is a common contaminant in ground, surface, and drinking water.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels (MCL) for atrazine in drinking water, necessitating sensitive and accurate analytical methods for its quantification.[1][2] Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that corrects for sample matrix effects, extraction losses, and instrument variability, making it an ideal method for the trace analysis of atrazine in complex environmental matrices.[3] This application note describes a robust method for the quantification of atrazine in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Principle

Isotope dilution involves the addition of a known amount of an isotopically labeled internal standard (in this case, Atrazine-d5) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, regardless of losses during the procedure.



Experimental Protocols

Materials and Reagents

- Atrazine standard (Sigma-Aldrich)
- Atrazine-d5 (ethyl-d5) internal standard (C/D/N Isotopes, Inc.)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Reagent water (18 MΩ·cm)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

Instrumentation

- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
- SPE manifold
- Nitrogen evaporator

Standard Preparation

- Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of atrazine and Atrazine-d5 into separate 100 mL volumetric flasks and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution in a suitable solvent like methanol or acetone to create
 calibration standards at concentrations ranging from 0.25 to 5.0 ng/mL.



 Internal Standard Spiking Solution: Prepare a spiking solution of Atrazine-d5 at a concentration that will result in a final concentration of 5 ng/mL in the sample.

Sample Preparation

- Sample Collection and Preservation: Collect water samples in clean glass bottles. If necessary, adjust the pH and add preservatives like ammonium acetate for dechlorination and sodium omadine to prevent microbial degradation. Store samples at 4°C until analysis.
- Fortification: To a 250 mL water sample, add a known volume of the Atrazine-d5 internal standard spiking solution to achieve a final concentration of 5 ng/mL.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of reagent water.
 - Load the fortified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
 - Wash the cartridge with 5 mL of reagent water to remove interferences.
 - Dry the cartridge under a stream of nitrogen for 30 minutes.
 - Elute the analytes from the cartridge with 5 mL of methanol or ethyl acetate.
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen in a water bath at 40°C.
- Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

- LC Column: A C18 reversed-phase column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 μ m) is suitable for separation.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.



• Flow Rate: A typical flow rate is 400 μL/min.

• Injection Volume: 10 μL

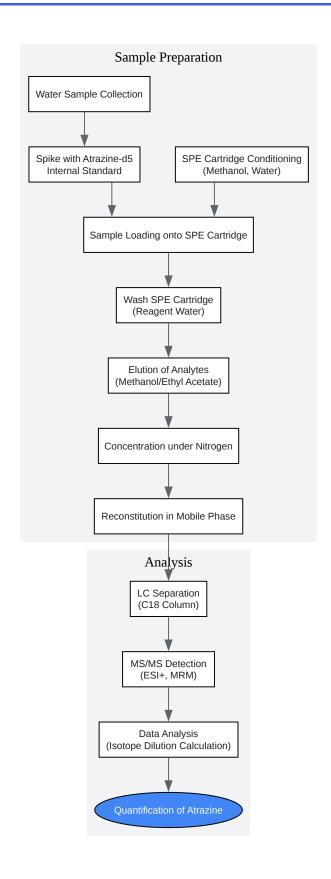
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+)
mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion
transitions for atrazine and Atrazine-d5.

Data Presentation

Parameter	Value	Reference
Method Detection Limit (MDL)	38 ppt (ng/L) for atrazine	
Limit of Quantification (LOQ)	0.05 ppb (μg/L) to 20 ng/L	_
Calibration Range	0.25 - 5.0 ng/mL (ppb)	_
Linearity (R²)	> 0.998	-
Accuracy (Recovery)	88 - 116% in various water matrices	-
Precision (RSD)	< 5%	_
Internal Standard	Atrazine-d5	-
Sample Volume	2 mL to 1000 mL	-

Workflow Diagram





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Caption: Experimental workflow for atrazine quantification in water.



Conclusion

The described isotope dilution mass spectrometry method provides a highly accurate, sensitive, and robust approach for the quantification of atrazine in various water samples. The use of an isotopically labeled internal standard effectively compensates for matrix effects and procedural losses, ensuring reliable data for environmental monitoring and regulatory compliance. The method achieves low detection limits and excellent accuracy and precision, making it suitable for trace-level analysis.

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References

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